2-Chloro-4-(pyridin-4-yl)benzoic acid
Description
2-Chloro-4-(pyridin-4-yl)benzoic acid (molecular formula: C₁₂H₈ClNO₂) is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a pyridin-4-yl group at the 4-position of the aromatic ring. Its structural motifs are commonly exploited in drug design, particularly in kinase inhibitors and anti-inflammatory agents .
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-chloro-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
InChI Key |
HUBWSVUTFXYCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 2-chloro-4-(pyridin-4-yl)benzoic acid, highlighting differences in substituents and their implications:
Functional Group Impact on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The pyridin-4-yl group in the parent compound is moderately electron-withdrawing due to the nitrogen atom, which lowers the pKa of the carboxylic acid (increasing acidity) compared to unsubstituted benzoic acid. This property enhances its solubility in basic aqueous solutions . Trifluoromethyl (CF₃) and cyanophenyl groups are strongly electron-withdrawing, further lowering the pKa and increasing lipophilicity. These groups improve membrane permeability, making such derivatives suitable for agrochemicals or CNS-targeting drugs . Difluoromethoxy (OCHF₂) substituents balance solubility and metabolic stability by introducing fluorine atoms while retaining some polarity .
- Biological Activity: Pyridine and pyrimidine rings are common in kinase inhibitors due to their ability to coordinate with ATP-binding sites. For example, 4-(2-Chloro-4-pyrimidinyl)benzoic acid (CAS 281232-89-1) has shown promise in antiviral studies, likely due to its pyrimidine moiety mimicking nucleic acid bases . 2-Chloro-4-(4-cyanophenyl)benzoic acid (CAS 1261945-47-4) is utilized in high-throughput drug synthesis, leveraging the cyanophenyl group’s polarity for targeted interactions .
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